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molecular formula C29H32O4 B8492575 7-Hydroxy-9-methyl-9H-fluoren-2-YL 4-(octyloxy)benzoate CAS No. 872984-88-8

7-Hydroxy-9-methyl-9H-fluoren-2-YL 4-(octyloxy)benzoate

Cat. No. B8492575
M. Wt: 444.6 g/mol
InChI Key: AXVXQLBUSIPWIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07381350B2

Procedure details

Octyloxybenzoic acid chloride 12.5 g was added dividing into several times to a tetrahydrofuran (100 ml) solution of 2,7-dihydroxy-9-methylfluorene 10 g and pyridine 8 g, and the solution was refluxed for 5 hours. 5% hydrochloric acid 50 ml was added to the reaction mixture, and the solution was extracted with methylene chloride. The extract was washed with 5% hydrochloric acid until pH became acidic, and then it was washed with a saturated sodium hydrogencarbonate aqueous solution and dried on anhydrous magnesium sulfate. A residue obtained by distilling the solvent off was refined by silica gel column chromatography (eluent solvent: methylene chloride) to obtain 10 g of 2-(4-octyloxybenzoyloxy)-7-hydroxy-9-methylfluorene (J1). Melting point: 140 to 143° C.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:9][C:10]1[CH:18]=[CH:17][CH:16]=[CH:15][C:11]=1C(Cl)=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[O:19]1CCC[CH2:20]1.[OH:24][C:25]1[CH:37]=[CH:36][C:35]2[C:34]3[C:29](=[CH:30][C:31]([OH:38])=[CH:32][CH:33]=3)[CH:28]([CH3:39])[C:27]=2[CH:26]=1.Cl>N1C=CC=CC=1>[CH2:1]([O:9][C:10]1[CH:11]=[CH:15][C:16]([C:20]([O:24][C:25]2[CH:37]=[CH:36][C:35]3[C:34]4[C:29](=[CH:30][C:31]([OH:38])=[CH:32][CH:33]=4)[CH:28]([CH3:39])[C:27]=3[CH:26]=2)=[O:19])=[CH:17][CH:18]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
12.5 g
Type
reactant
Smiles
C(CCCCCCC)OC1=C(C(=O)Cl)C=CC=C1
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
10 g
Type
reactant
Smiles
OC1=CC=2C(C3=CC(=CC=C3C2C=C1)O)C
Name
Quantity
8 g
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 5 hours
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with methylene chloride
WASH
Type
WASH
Details
The extract was washed with 5% hydrochloric acid until pH
WASH
Type
WASH
Details
it was washed with a saturated sodium hydrogencarbonate aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried on anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
A residue obtained
DISTILLATION
Type
DISTILLATION
Details
by distilling the solvent

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)OC1=CC=C(C(=O)OC2=CC=3C(C4=CC(=CC=C4C3C=C2)O)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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